O-Acetylpsilocin fumarate

Catalog No.
S994932
CAS No.
1217230-42-6
M.F
C18H22N2O6
M. Wt
362.382
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Acetylpsilocin fumarate

CAS Number

1217230-42-6

Product Name

O-Acetylpsilocin fumarate

IUPAC Name

(E)-but-2-enedioic acid;[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate

Molecular Formula

C18H22N2O6

Molecular Weight

362.382

InChI

InChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

QIJLOAPCCJQEEZ-WLHGVMLRSA-N

SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O

Synonyms

3-[2-(Dimethylamino)ethyl]-1H-indol-4-ol 4-Acetate Fumarate;

4-acetoxy DMT (fumarate) is an analytical reference standard categorized as a tryptamine. 4-acetoxy DMT is a prodrug form of 4-hydroxy DMT, a psychedelic hallucinogen derived from various mushrooms. This product is intended for research and forensic applications.

O-Acetylpsilocin fumarate (CAS 1217230-42-6), commonly known as psilacetin fumarate, is a synthetic tryptamine and highly stable prodrug of psilocin. In material selection, it is primarily evaluated as a cost-effective, shelf-stable alternative to naturally derived or synthetic psilocybin and psilocin. Formulated specifically as a fumarate salt, this compound addresses the severe oxidative instability inherent to freebase tryptamines, providing a reliable, crystalline solid suitable for rigorous analytical standardization, long-term pharmacological research, and solid-state formulation development .

Procuring generic tryptamine alternatives often compromises experimental reproducibility and formulation integrity. Substituting O-acetylpsilocin fumarate with psilocin (4-HO-DMT) results in rapid oxidative degradation upon exposure to atmospheric oxygen and light, rendering it unviable for long-term storage or multi-phase studies . Attempting to use the hydrochloride (HCl) salt of O-acetylpsilocin introduces severe hygroscopicity, which causes significant batch-to-batch weight variance due to moisture uptake, complicating precise dosing [1]. Furthermore, defaulting to psilocybin as the standard prodrug drastically increases procurement costs due to the complex, low-yield phosphorylation steps required during its synthesis [2]. The fumarate salt is specifically engineered to resolve these handling, stability, and cost bottlenecks.

Oxidative Stability and Extended Shelf Life

Tryptamines are notoriously susceptible to oxidation, complicating their use in longitudinal studies. O-Acetylpsilocin fumarate exhibits exceptional stability, remaining chemically intact for months under standard room-temperature storage conditions. In stark contrast, unprotected psilocin (4-HO-DMT) undergoes rapid oxidative degradation, turning blue/black and losing potency within hours to days when exposed to air or in aqueous solution .

Evidence DimensionOxidative degradation timeline
Target Compound DataStable for >6 months at room temperature (crystalline solid)
Comparator Or BaselinePsilocin (4-HO-DMT): Rapid degradation (hours to days in air/solution)
Quantified DifferenceOrders of magnitude increase in shelf life
ConditionsStandard atmospheric exposure at room temperature

Eliminates the need for ultra-cold storage and ensures API consistency across multi-month experimental timelines.

Hygroscopicity and Dosing Reproducibility

For precise analytical and in vivo dosing, the physical stability of the salt form is critical. The fumarate salt of O-acetylpsilocin forms a highly stable, non-hygroscopic crystalline lattice (e.g., bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate). Conversely, the hydrochloride (HCl) salt is highly hygroscopic, absorbing ambient moisture which can artificially inflate the API weight by approximately 7%, leading to systematic under-dosing if not rigorously controlled [1].

Evidence DimensionMoisture uptake and weight variance
Target Compound DataNegligible moisture uptake (stable crystalline lattice)
Comparator Or Baseline4-AcO-DMT HCl: ~7% weight variance due to hygroscopicity
Quantified Difference~7% improvement in dose-weighing accuracy under ambient conditions
ConditionsAmbient laboratory handling and weighing

Prevents batch-to-batch dosing errors caused by ambient moisture absorption during formulation and weighing.

Synthesis Scalability and Cost Efficiency

Procuring psilocybin for large-scale studies is cost-prohibitive due to the complex phosphorylation chemistry required. O-Acetylpsilocin fumarate bypasses this bottleneck entirely. It can be synthesized via a highly efficient catalytic O-debenzylation and reductive acetylation of 4-benzyloxy-DMT, offering a much higher-yielding and scalable route compared to the multi-step synthesis of psilocybin [1].

Evidence DimensionSynthesis complexity and scalability
Target Compound DataFacile 1-2 step reductive acetylation (high yield)
Comparator Or BaselinePsilocybin: Complex, low-yield phosphorylation steps
Quantified DifferenceSignificant reduction in synthesis steps and associated procurement costs
ConditionsIndustrial or laboratory-scale API synthesis

Allows research organizations to procure a functional psilocin prodrug at a fraction of the cost of synthetic psilocybin.

Optimized Pharmacokinetic Profile for Central Efficacy

When utilized as an in vivo prodrug, O-acetylpsilocin fumarate demonstrates a refined pharmacokinetic profile compared to psilocybin. Dosing 1.77 mg/kg of psilacetin fumarate yields central psilocin levels equivalent to a 1 mg/kg dose of psilocin. However, compared to equimolar doses of psilocybin, psilacetin fumarate results in modestly lower peripheral psilocin exposure, reducing the potential for peripheral 5-HT receptor-mediated off-target effects [1].

Evidence DimensionPeripheral psilocin exposure
Target Compound DataLower peripheral exposure at 1.77 mg/kg (equimolar to 1 mg/kg psilocin)
Comparator Or BaselinePsilocybin: Higher peripheral psilocin exposure at equimolar doses
Quantified DifferenceStatistically significant reduction in peripheral AUC for psilocin
ConditionsIn vivo murine model (C57Bl6/J mice)

Provides a cleaner pharmacological baseline for studying central nervous system effects without confounding peripheral toxicity or receptor activation.

Longitudinal Pharmacological and Behavioral Studies

Because O-acetylpsilocin fumarate resists the rapid oxidative degradation that plagues psilocin , it is the optimal choice for multi-month studies. Researchers can formulate stock solutions or solid doses without the risk of the API degrading into inactive quinoid byproducts over the course of the experiment.

Solid-State Pharmaceutical Formulation Development

The non-hygroscopic nature of the fumarate salt ensures consistent API weight during ambient handling [1]. This makes it vastly superior to the HCl salt for developing standardized capsules, tablets, or dry powder formulations, where moisture uptake would otherwise derail dose uniformity.

Cost-Constrained Central Nervous System (CNS) Assays

For laboratories requiring a reliable psilocin prodrug for high-throughput screening or large-scale murine models, this compound provides the same central efficacy as psilocybin but at a significantly lower procurement cost due to its streamlined synthesis route[2].

Receptor-Specific Neuropharmacology Models

Due to its ability to deliver central psilocin with lower peripheral exposure than psilocybin [3], O-acetylpsilocin fumarate is the preferred tool compound for studies aiming to isolate central 5-HT2A receptor mechanisms while minimizing peripheral cardiovascular or gastrointestinal confounding variables.

Wikipedia

O-acetylpsilocin fumarate

Dates

Last modified: 04-14-2024

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